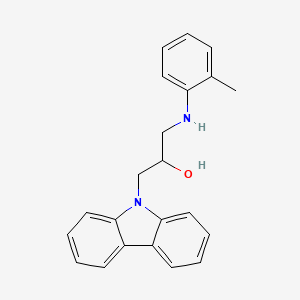![molecular formula C9H19NO B2922648 2-[(4-methylcyclohexyl)amino]ethan-1-ol CAS No. 108666-82-6](/img/structure/B2922648.png)
2-[(4-methylcyclohexyl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylcyclohexyl)amino]ethan-1-ol is a chemical compound with the molecular formula C9H19NO It is known for its unique structure, which includes a cyclohexane ring substituted with a methyl group and an aminoethanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 4-methylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-methylcyclohexylamine} + \text{ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-methylcyclohexyl)amino]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.
Applications De Recherche Scientifique
2-[(4-methylcyclohexyl)amino]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-[(4-methylcyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The cyclohexane ring provides structural stability and affects the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4-methylcyclohexyl)amino]ethoxyethan-1-ol: This compound has an additional ethoxy group, which can influence its reactivity and applications.
4-methylcyclohexylamine: Lacks the ethan-1-ol side chain, making it less versatile in certain reactions.
Cyclohexylamine: Similar structure but without the methyl group, affecting its chemical properties.
Uniqueness
2-[(4-methylcyclohexyl)amino]ethan-1-ol is unique due to its specific combination of a cyclohexane ring, a methyl group, and an aminoethanol side chain. This structure provides a balance of stability and reactivity, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
2-[(4-methylcyclohexyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-2-4-9(5-3-8)10-6-7-11/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKASEBHQXLQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2922569.png)

![4-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2922574.png)

![N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2922576.png)
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922580.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2922581.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2922583.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B2922584.png)


